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Compound of Interest

Compound Name: 2-Bromo-4,6-dinitroaniline

Cat. No.: B162937

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4,6-dinitroaniline (CAS No. 1817-73-8), a key intermediate in the synthesis of various
dyes and a subject of interest in toxicological studies. This document is intended for
researchers, scientists, and professionals in the fields of analytical chemistry, drug
development, and material science, offering detailed spectroscopic data (NMR, IR, and MS)
and the experimental protocols for their acquisition.

Introduction

2-Bromo-4,6-dinitroaniline is a yellow crystalline solid with the molecular formula
CeH4BrNsOa4. Accurate and comprehensive spectroscopic data is fundamental for its
unambiguous identification, characterization, and quantification in various matrices. This guide
presents a curated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Bromo-4,6-dinitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data for 2-Bromo-4,6-dinitroaniline are presented below.
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H NMR Spectroscopic Data

. . Coupling
Chemical Shift Lo .
Solvent Multiplicity Assignment Constant (J)
(3) ppm
Hz
CDClIs 9.116 d H-3 J=26Hz
8.600 d H-5 J=2.6Hz
7.3 brs -NH:2
Benzene-de 8.540 d H-5 J=263Hz
7.871 d H-3 J=2.63Hz
5.93 brs -NH:2

Note: The assignments are based on the expected electronic environment of the aromatic
protons.

13C NMR Spectroscopic Data

While direct experimental 13C NMR data with peak assignments for 2-bromo-4,6-dinitroaniline
is not readily available in the public domain, typical chemical shift ranges for substituted
nitroanilines can be referenced. Aromatic carbons in similar structures generally appear
between 110 and 150 ppm. The carbon bearing the amino group is expected to be shielded,
while the carbons attached to the nitro groups and the bromine atom will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 2-Bromo-4,6-dinitroaniline are summarized below.
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

~3400-3300 Medium-Strong _
and symmetric)
~1620 Strong N-H bending
NO2 asymmetric and
~1560 & ~1340 Strong ] ]
symmetric stretching
~1300-1000 Medium C-N stretching
~850-750 Strong C-H out-of-plane bending
~600-500 Medium C-Br stretching

Note: These are expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. The mass spectral data for 2-Bromo-4,6-dinitroaniline obtained by gas
chromatography-mass spectrometry (GC-MS) with electron ionization (El) is presented below.

m/z Relative Intensity Assignment

[M+2]* (presence of 81Br

263 Moderate ]
isotope)
_ [M]* (Molecular ion, presence
261 High )
of 7°Br isotope)[1]
169 Moderate [M-NO2-NOJ*

Note: The presence of isotopic peaks at m/z 261 and 263 in a roughly 1:1 ratio is characteristic
of a compound containing one bromine atom.

Experimental Protocols
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The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 2-Bromo-4,6-dinitroaniline is prepared by dissolving
approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: *H and 13C NMR spectra are typically recorded on a 300
MHz or 500 MHz NMR spectrometer. For *H NMR, the spectral width is set to cover the range
of 0-10 ppm, and for 3C NMR, the range is typically 0-200 ppm. A sufficient number of scans
are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the
residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 2-Bromo-4,6-dinitroaniline (1-2
mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in
an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first
recorded. The KBr pellet containing the sample is then placed in the sample holder, and the
spectrum is recorded, typically in the range of 4000-400 cm~—1.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 2-Bromo-4,6-dinitroaniline is prepared in a volatile
organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition (GC-MS): The analysis is performed on a gas
chromatograph coupled to a mass spectrometer (GC-MS). A small volume of the sample
solution is injected into the GC, where it is vaporized and separated on a capillary column. The
separated components then enter the mass spectrometer. Electron ionization (El) at 70 eV is
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typically used to generate the molecular ion and fragment ions, which are then analyzed by a
mass analyzer (e.g., a quadrupole).

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-4,6-dinitroaniline.
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A logical workflow for the spectroscopic analysis of 2-Bromo-4,6-dinitroaniline.

This diagram outlines the progression from sample preparation through the application of
different spectroscopic techniques to the final data analysis and interpretation, providing a clear
visual representation of the scientific process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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